Cytotoxicity Landscape of 1-Aryl-3-(2-hydroxyethylthio)-1-propanones (Class-Level Baseline)
The target compound has no direct cytotoxicity data. However, the closest characterized structural class—1-aryl-3-(2-hydroxyethylthio)-1-propanones (EU1–EU9)—provides a class-level baseline. In that series, eight of nine compounds (EU1–EU8) were essentially inactive (CC50 > 400 μM against HSC-2, HSC-3, HSC-4, HL-60, HGF, HPC, and HPLF cells) [1]. Only EU9 (bearing a 4-nitrophenyl group at the 1-position) showed measurable cytotoxicity with a CC50 below 400 μM and weak tumor selectivity (TS ≥ 1.3) [1]. The target compound's distinct 3-(4-chlorophenyl) substituent may alter this activity profile, but no direct evidence has been published.
| Evidence Dimension | Cytotoxicity (CC50) against human oral squamous cell carcinoma (HSC-2) and normal cells |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | EU1–EU8: CC50 > 400 μM (inactive); EU9: CC50 < 400 μM (active), TS ≥ 1.3 |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | MTT assay, 48 h exposure, HSC-2, HSC-3, HSC-4, HL-60, HGF, HPC, HPLF cell lines |
Why This Matters
This baseline defines the cytotoxicity bar for the chemical class; purchasers should require analogous data for the target compound before assuming any biological utility.
- [1] Unluer, E., Gul, H. I., Demirtas, A., Sakagami, H., Umemura, N., Tanc, M., Kazaz, C., & Supuran, C. T. (2016). Synthesis and bioactivity studies of 1-aryl-3-(2-hydroxyethylthio)-1-propanones. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 105–109. https://doi.org/10.1080/14756366.2016.1209495 View Source
